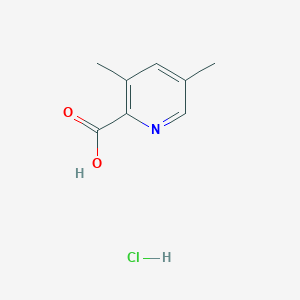

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a chemical compound that is extensively used in scientific research. It exhibits a wide range of applications, including catalysis, organic synthesis, and pharmaceutical research due to its unique properties and reactivity. The CAS Number of this compound is 2126178-51-4 .

Molecular Structure Analysis

The IUPAC Name of this compound is 3,5-dimethylpicolinic acid hydrochloride . The Inchi Code is 1S/C8H9NO2.ClH/c1-5-3-6 (2)7 (8 (10)11)9-4-5;/h3-4H,1-2H3, (H,10,11);1H . The molecular weight is 187.63 .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at room temperature .科学的研究の応用

Intermolecular Hydrogen Bonding

Research has highlighted the importance of intermolecular hydrogen bonding in molecular recognition and dimer formation involving carboxylic acids. A study by Wash et al. (1997) demonstrated that a compound with a pyridone terminus could form a hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid groups. This phenomenon was observed across various phases including crystal structures, chloroform solution, and the gas phase, indicating the broad applicability of such interactions in scientific research, especially in the development of molecular assemblies and recognition systems Wash et al., 1997.

Complexation with Nucleotide Bases

Zimmerman et al. (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, revealing how the microenvironment around carboxylic acid groups can significantly alter complexation behavior compared to simpler acids like butyric acid. This study provides insights into the specificity of molecular interactions and the potential for designing molecular recognition systems based on carboxylic acid functionalities, which could have implications in the fields of biochemistry and molecular biology Zimmerman et al., 1991.

Metal-Organic Frameworks (MOFs)

The creation of metal-organic frameworks (MOFs) utilizing carboxylic acids has been a significant area of research, with implications for gas storage, separation technologies, and catalysis. A study by Ghosh and Bharadwaj (2003) on the coexistence of water dimer and hexamer clusters in 3D MOF structures highlights the intricate hydrogen bonding and network formation possible with carboxylic acid derivatives. Such frameworks offer potential for the development of new materials with specific gas adsorption and separation capabilities Ghosh & Bharadwaj, 2003.

Palladium Complexes and Self-Assembly

Research into palladium complexes and self-assembly mechanisms, such as the study by Qin et al. (2000), demonstrates the utility of dicarboxypyridine derivatives in forming structured materials. These studies underline the role of carboxylic acid derivatives in constructing complex materials with potential applications in catalysis, material science, and nanotechnology Qin et al., 2000.

Enzymatic Resolution

The role of carboxylic acid derivatives in enzymatic resolution has been explored, with implications for pharmaceutical synthesis and chiral chemistry. Sobolev et al. (2002) investigated the effect of acyl chain length and branching on the enantioselectivity of lipase in the kinetic resolution of dihydropyridine esters, showcasing how carboxylic acid derivatives can influence the specificity and efficiency of enzymatic reactions Sobolev et al., 2002.

Safety and Hazards

作用機序

Target of Action

It’s known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that pyridine derivatives can participate in various chemical reactions, potentially leading to a wide range of molecular and cellular effects .

Action Environment

It’s known that the compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Therefore, it’s crucial to handle this compound with care, especially in an industrial setting .

特性

IUPAC Name |

3,5-dimethylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSDDIUNLQMDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-51-4 |

Source

|

| Record name | 3,5-dimethylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2994547.png)

![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)

![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)

![6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2994565.png)

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)